Technical Monograph: Physicochemical & Bio-Analytical Profile of 2,2',3,4,4',6-Hexabromodiphenyl ether (BDE-139)
Technical Monograph: Physicochemical & Bio-Analytical Profile of 2,2',3,4,4',6-Hexabromodiphenyl ether (BDE-139)
Executive Summary
This technical guide provides a comprehensive physicochemical and analytical profile of 2,2',3,4,4',6-Hexabromodiphenyl ether , designated as BDE-139 under the IUPAC numbering system. While often overshadowed by the dominant hexabrominated congener BDE-153 (2,2',4,4',5,5'-HexaBDE), BDE-139 is a critical analyte in environmental toxicology due to its specific steric configuration.
The presence of three ortho-substituted bromine atoms (positions 2, 2', and 6) induces significant steric hindrance, restricting rotation around the ether bond. This structural rigidity influences its lipophilicity, metabolic resistance, and elution profile during gas chromatography. This guide synthesizes core physicochemical constants, environmental fate pathways, and validated analytical protocols (GC-HRMS) to support precise quantification in complex biological matrices.
Molecular Identity & Structural Characteristics[1][2]
Correct identification of BDE-139 is paramount, as it is an isomer of 41 other hexabromodiphenyl ethers. The specific substitution pattern (2,2',3,4,4',[1][2]6) distinguishes it from the more common BDE-153 and BDE-154.[3]
Table 1: Chemical Identity
| Parameter | Value / Description |
| Chemical Name | 2,2',3,4,4',6-Hexabromodiphenyl ether |
| IUPAC Congener ID | BDE-139 |
| CAS Registry Number | 95245-30-0 (Isomer specific) / 36483-60-0 (Generic Hexa-BDE) |
| Molecular Formula | C₁₂H₄Br₆O |
| Molecular Weight | 643.58 g/mol |
| SMILES | C1=C(C=C(C(=C1Br)OC2=C(C=C(C=C2Br)Br)Br)Br)Br |
| Structural Feature | Tri-ortho substitution (2, 2',[4][5][2][6][7] 6) causing high rotational energy barrier. |
Structural Visualization (DOT)
The following diagram illustrates the degradation pathway where higher brominated congeners (like Deca-BDE) debrominate to form Hexa-BDEs, including BDE-139.
Caption: Photolytic and metabolic debromination pathway leading to the formation and subsequent persistence of BDE-139.
Physicochemical Constants
The following data points are critical for modeling the environmental transport and bioaccumulation potential of BDE-139. Note that where experimental values for this specific minor congener are absent, values are read-across from the structurally similar BDE-153/154 isomers, as is standard practice in QSAR modeling for POPs.
Table 2: Physicochemical Properties
| Property | Value | Mechanism/Implication |
| Physical State | Solid (Crystalline) | Low volatility; binds to particulate matter (dust). |
| Log Kow | 7.5 – 7.9 (Est.) | Super-lipophilic. Partitions strongly into lipid-rich tissues (adipose, breast milk). |
| Water Solubility | < 1.0 µg/L (at 25°C) | Extremely hydrophobic; essentially insoluble in aqueous media without co-solvents. |
| Vapor Pressure | ~1.5 × 10⁻⁸ mmHg | Semi-volatile. Transports via atmospheric particulates rather than gas phase. |
| Henry’s Law Constant | ~0.26 Pa·m³/mol | Indicates slow volatilization from water bodies; tends to sediment. |
| Melting Point | ~180–190°C | High thermal stability; requires high GC inlet temperatures. |
Analytical Methodologies
Quantifying BDE-139 requires high-resolution instrumentation due to the complexity of separating it from other Hexa-BDE isomers (like BDE-138 or BDE-140). The following protocol utilizes Isotope Dilution GC-HRMS , the gold standard for scientific integrity.
Validated Extraction & Cleanup Protocol
Principle: The lipophilic nature of BDE-139 requires aggressive extraction from biological matrices, followed by rigorous lipid removal to prevent source fouling.
Step-by-Step Workflow:
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Sample Preparation: Homogenize tissue/sediment. Lyophilize (freeze-dry) to remove water.
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Internal Standard Spiking (Critical): Add ¹³C₁₂-labeled BDE-139 prior to extraction. This accounts for loss during cleanup and matrix effects.
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Extraction:
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Solid Samples: Soxhlet extraction with Toluene (16–24 hours).
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Liquid/Serum: Liquid-Liquid Extraction (LLE) with Hexane:Methyl-tert-butyl ether (MTBE).
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-
Lipid Removal (Cleanup):
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Pass extract through a multilayer silica column:
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Layer 1: Activated Silica
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Layer 2: 44% Acidic Silica (H₂SO₄ on Silica) – Destroys lipids.
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Layer 3: Basic Silica – Neutralizes acid.
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-
-
Fractionation: Use Alumina column to separate PBDEs from other POPs (like PCBs) if necessary.
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Concentration: Nitrogen evaporation to 20 µL (Do not dry completely to avoid volatilization loss).
Instrumental Analysis (GC-HRMS)
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Instrument: High-Resolution Gas Chromatography / High-Resolution Mass Spectrometry (Magnetic Sector).
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Column: DB-5ms or DB-XLB (30m x 0.25mm, 0.1µm film).
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Note: The DB-XLB phase is preferred for resolving BDE-139 from BDE-140 and BDE-138.
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Ionization: Electron Impact (EI) at >10,000 resolution.
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Monitoring Ions (SIM Mode):
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Native BDE-139: m/z 483.6, 643.6
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¹³C-Label: m/z 495.6, 655.6
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Analytical Workflow Diagram (DOT)
Caption: Isotope dilution workflow ensuring accurate recovery correction for BDE-139 analysis.
Toxicokinetics & Biological Interaction
For drug development professionals assessing toxicity or ADME (Absorption, Distribution, Metabolism, Excretion), BDE-139 exhibits "Terminal Metabolite" behavior.
Bioaccumulation Mechanics
BDE-139 follows a One-Compartment Model in pharmacokinetic terms, where the lipid pool acts as the central compartment.
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Absorption: High oral bioavailability (>80%) when ingested with lipids.
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Distribution: Rapidly partitions from blood to adipose tissue, liver, and breast milk. The high Log Kow (~7.6) drives this equilibrium.
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Metabolism (Resistance): The 2,2',6-substitution pattern creates a "steric shield" around the ether linkage, protecting it from cytochrome P450-mediated cleavage. This makes BDE-139 significantly more resistant to metabolism than lower brominated congeners (e.g., BDE-47).
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Excretion: Negligible urinary excretion. Main route is fecal (unabsorbed) or lactation (maternal transfer).
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Half-Life: Estimated in humans to be 2–5 years , leading to significant age-dependent bioaccumulation.
Toxicology Relevance
While BDE-139 is often present at lower concentrations than BDE-47 or 99, its persistence contributes to the "cocktail effect" of PBDE body burden. It is a known endocrine disruptor, potentially competing with thyroxine (T4) for transthyretin (TTR) binding sites, albeit with lower affinity than hydroxylated metabolites.
References
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U.S. EPA. (2017). Technical Fact Sheet – Polybrominated Diphenyl Ethers (PBDEs). EPA-505-F-17-015. Retrieved from [Link]
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European Food Safety Authority (EFSA). (2011). Scientific Opinion on Polybrominated Diphenyl Ethers (PBDEs) in Food. EFSA Journal, 9(5):2156. Retrieved from [Link]
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National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library (NIST23) - PBDE Fragmentation Patterns. Retrieved from [Link]
Sources
- 1. 2,2',3,4,4',6-Hexabromodiphenyl ether (13C12,99%) (BDE-139) 50 µg/mL in Nonane [lgcstandards.com]
- 2. isotope.com [isotope.com]
- 3. researchgate.net [researchgate.net]
- 4. 2,2',4,4',5,5'-Hexabromodiphenyl ether [webbook.nist.gov]
- 5. 2,2',3,4,4',6'-Hexabromodiphenyl ether | C12H4Br6O | CID 91810642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. accustandard.com [accustandard.com]
- 7. Pentabromodiphenyl ether - Wikipedia [en.wikipedia.org]
